![molecular formula C10H13ClN2O4 B3021730 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 331763-77-0](/img/structure/B3021730.png)
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a chemical compound. It is a derivative of 4-(4-Nitrophenyl)butyric acid . The molecular formula of 4-(4-Nitrophenyl)butyric acid is C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of 4-nitrophenethylamine hydrochloride involves adding a compound into concentrated nitric acid and mixed acid of concentrated sulfuric acid at 0°C, stirring the reaction liquid until the compound completely reacts, and then raising the temperature to room temperature . Another efficient and economic one-pot process for the preparation of highly pure solifenacin succinate, an antimuscarinic agent, has been reported .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)butyric acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reaction
This compound can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Substrate for Esterase and Lipase Enzymes
“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a substrate for esterase and lipase enzymes . The hydrolysis of this compound by these enzymes releases the chromophore, 4-nitrophenolate, which can be spectrophotometrically analysed at 415 nm .
Substrate for Trypsin
This compound can also be used as a substrate for trypsin in active site titration experiments .
Pre-treatment of Mosquito Eggs
It has been used for pre-treating mosquito eggs in the interplasmid transposition assay .
Component of Isotonic Buffer
“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a component of isotonic buffer to moisten filter paper for mosquito embryo collection .
Substrate for Mycobacterial Phospholipase A and Cutinase Activity
This compound can be used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity .
Substrate to Determine the Effect of Buffers and Solvents on Human Carboxylesterase
It can be used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Another related compound, 4-Nitrophenyl chloroformate, is also hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact withGlutathione S-transferase P . This enzyme plays a crucial role in the detoxification of xenobiotics in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic substitution reaction . This involves the compound binding to the enzyme’s active site and participating in a chemical reaction that modifies the enzyme and/or the compound itself.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway . This pathway is involved in the detoxification of harmful substances in the body.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as the compound’s structure and the physiological conditions of the body .
Result of Action
If it does interact with glutathione s-transferase p, it may influence the enzyme’s activity and thus affect the body’s ability to detoxify certain substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target enzyme .
properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375838 | |
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | |
CAS RN |
270062-87-8 | |
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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